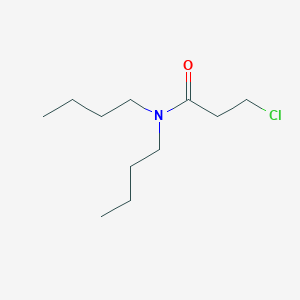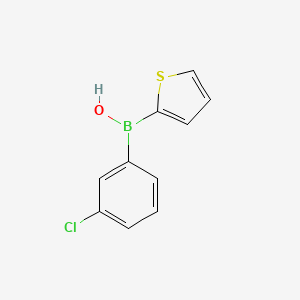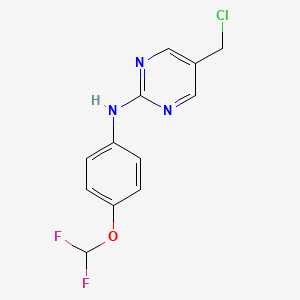
5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloromethyl group at the 5-position of the pyrimidine ring and a difluoromethoxyphenyl group attached to the nitrogen atom at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Attachment of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be attached through a nucleophilic substitution reaction using a suitable difluoromethoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, potentially leading to the formation of different oxidation states and functional groups.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base and a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different functionalized compounds.
Applications De Recherche Scientifique
5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a potential lead compound for the development of new drugs.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of various chemicals.
Mécanisme D'action
The mechanism of action of 5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. In medicinal chemistry, for example, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(chloromethyl)-N-(4-methoxyphenyl)pyrimidin-2-amine: Similar structure but with a methoxy group instead of a difluoromethoxy group.
5-(bromomethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine: Similar structure but with a bromomethyl group instead of a chloromethyl group.
5-(chloromethyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
The uniqueness of 5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the chloromethyl and difluoromethoxyphenyl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C12H10ClF2N3O |
|---|---|
Poids moléculaire |
285.68 g/mol |
Nom IUPAC |
5-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H10ClF2N3O/c13-5-8-6-16-12(17-7-8)18-9-1-3-10(4-2-9)19-11(14)15/h1-4,6-7,11H,5H2,(H,16,17,18) |
Clé InChI |
SAZAJQVSKDBTSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=NC=C(C=N2)CCl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



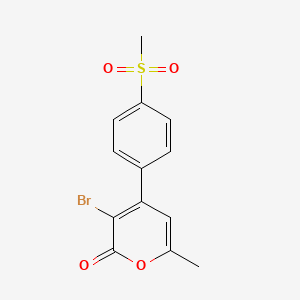
![Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13866229.png)
![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13866241.png)
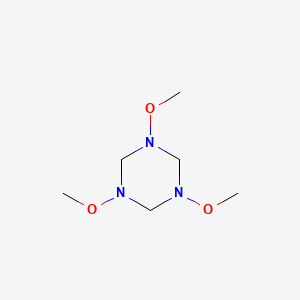

![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)
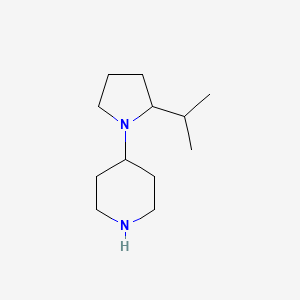
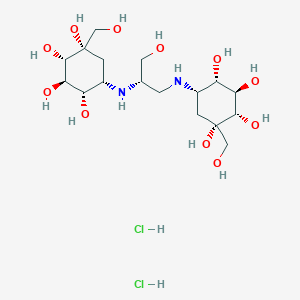

![N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B13866281.png)

